molecular formula C19H24N4O5 B11006966 ethyl 4-{[(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetyl]amino}piperidine-1-carboxylate

ethyl 4-{[(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetyl]amino}piperidine-1-carboxylate

Cat. No.: B11006966
M. Wt: 388.4 g/mol
InChI Key: LZGQJMWSFNJUQF-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a pyridine ring. Benzodiazepines are well-known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects.

Comparison with Similar Compounds

ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can be compared with other benzodiazepine derivatives:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Effective in the treatment of seizures and panic disorders.

Each of these compounds has unique properties and applications, making ETHYL 4-{[2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE a valuable addition to the benzodiazepine family.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H24N4O5/c1-2-28-19(27)23-9-7-12(8-10-23)20-16(24)11-15-18(26)21-14-6-4-3-5-13(14)17(25)22-15/h3-6,12,15H,2,7-11H2,1H3,(H,20,24)(H,21,26)(H,22,25)

InChI Key

LZGQJMWSFNJUQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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